Morpholine-2-carboxylic acid hydrochloride
Description
Morpholine-2-carboxylic acid hydrochloride (CAS: 300582-83-6) is a chiral organic compound with the molecular formula C₅H₁₀ClNO₃ and a molar mass of 167.59 g/mol . It exists as a colorless crystalline solid, highly soluble in water but less so in organic solvents. Structurally, it combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a carboxylic acid group, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
morpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJUXXMBJDEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878010-24-3 | |
| Record name | morpholine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Morpholine-2-carboxylic acid hydrochloride, a heterocyclic organic compound, has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound (CAS Number: 300582-83-6) features a morpholine ring substituted with a carboxylic acid group at the second position. Its structural characteristics enable interactions with various biological targets, influencing numerous biochemical pathways.
Target Interactions
Morpholine derivatives, including this compound, have been shown to interact with multiple biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Binding : It has demonstrated binding affinity to various receptors, modulating their activity and influencing cellular responses .
Biochemical Pathways
The compound's influence extends to significant biochemical pathways:
- MAPK/ERK Pathway : Morpholine derivatives may modulate this pathway, crucial for cell proliferation and differentiation.
- Gene Expression Regulation : By acting on transcription factors, morpholine-2-carboxylic acid can affect the transcription of target genes, further impacting cellular functions.
Antimicrobial Properties
Research indicates that morpholine derivatives possess antimicrobial activity. A study reported that certain derivatives exhibited significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Effects
This compound has been associated with anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of morpholine-containing compounds suggests enhanced absorption and distribution in the central nervous system (CNS). This property is particularly beneficial for developing drugs targeting neurological disorders.
Case Studies
- Cancer Research : In a study targeting the Hec1/Nek2 mitotic pathway in cancer cells, morpholine derivatives were shown to suppress tumor cell growth effectively. The compounds induced mitotic abnormalities in treated cells, leading to increased rates of chromosome misalignment, which is critical for cancer therapy development .
- Antiviral Activity : Investigations into morpholine derivatives have revealed promising antiviral properties, particularly against influenza viruses. Compounds demonstrated effective inhibition of viral polymerase activity without cytotoxic effects on host cells .
Data Table: Biological Activities of this compound
Scientific Research Applications
Medicinal Chemistry
Morpholine-2-carboxylic acid hydrochloride demonstrates potential as a therapeutic agent due to its unique structural features:
- Biological Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological research.
- Chirality Importance : The chiral nature of this compound is crucial in drug development, as different enantiomers can exhibit significantly different biological activities. This aspect is particularly relevant in the design of new pharmaceuticals targeting specific biological pathways .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reactivity : Its carboxylic acid group allows for various reactions such as esterification and amidation, which are essential in the synthesis of more complex molecules .
- Synthetic Pathways : Several synthetic methods have been developed for producing (S)-Morpholine-2-carboxylic acid hydrochloride, emphasizing the importance of chirality and purity in pharmaceutical applications.
Material Science
In material science, this compound can be utilized for:
- Polymer Chemistry : Its functional groups allow it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in biomedical applications.
- Surface Modification : The compound's reactivity can be harnessed in modifying surfaces for improved biocompatibility or adhesion properties in various applications.
Analytical Chemistry
The compound is also valuable in analytical chemistry:
- Chromatography : It can be used as a reagent or standard in chromatographic techniques to analyze other compounds due to its distinct chemical properties .
- Detection Methods : Its solubility and stability make it suitable for use in various detection assays, contributing to advancements in biochemical analysis .
Chemical Reactions Analysis
Oxidation Reactions
Morpholine-2-carboxylic acid hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
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Common oxidizing agents Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to perform oxidation.
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Reaction conditions Acidic or basic conditions may be required.
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Products The reaction yields oxo derivatives of morpholine.
Reduction Reactions
The carboxylic acid group of this compound can be reduced to form alcohols or other reduced forms.
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Common reducing agents Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
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Reaction conditions Anhydrous conditions are typically required.
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Products Reduction can produce alcohols or other reduced forms of the carboxylic acid.
Substitution Reactions
Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of various substituted derivatives.
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Common reagents Nucleophiles like amines, thiols, and halides can be used.
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Reaction conditions Appropriate conditions, such as the presence of a base or acid catalyst, are necessary.
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Products Substitution reactions can lead to a variety of substituted morpholine derivatives.
Esterification
This compound can react with alcohols to form esters, which are important intermediates in organic synthesis.
Enamine Formation
This compound can react with carbonyl compounds to produce enamines, which are important intermediates in synthesizing complex structures used in pharmaceuticals.
Carbonyl Condensation
This compound can react with aldehydes to form β-hydroxy derivatives.
Cyclization
This compound can react with isocyanates to form morpholinone derivatives.
Decarboxylation
Under certain conditions, this compound can undergo decarboxylation. For example, decarboxylative alkylation can occur under air and room temperature to yield ketone .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Stability Data
Key Research Findings
a) Stereochemical Impact :
- The (R)-enantiomer (CAS 1273577-14-2) is preferred in synthesizing spirocyclic compounds for diabetes therapeutics, while the (S)-form (CAS 1439373-55-3) shows higher enantioselectivity in catalysis .
- Enantiopure derivatives (≥97% purity) are commercially critical for APIs targeting neurodegenerative diseases .
Preparation Methods
Process Details:
- Reactants: Acyl halide (e.g., acetyl chloride) and morpholine.
- Molar Ratio: Typically, one equivalent of acyl halide reacts with approximately one equivalent of morpholine. A slight excess (e.g., 1.1 equivalents) of the lower boiling component (either acyl halide or morpholine) is used to drive the reaction to completion.
- Solvent: An inert solvent such as toluene is used.
- Temperature: The acyl halide is pre-heated in the solvent (~70°C) before morpholine addition to improve reaction kinetics.
- Reaction: Morpholine is added gradually, the temperature rises to 90-95°C, and morpholine hydrochloride precipitates.
- Workup: The reaction mixture is refluxed, and the hydrogen chloride generated is absorbed in aqueous sodium hydroxide.
- Yield: High yields of 80-90% are reported with nearly 100% purity of the acyl morpholide product.
- Advantages: This method reduces the need for large excesses of morpholine or auxiliary bases, lowering cost and simplifying purification.
Example: Preparation of N-acetyl morpholine by reacting acetyl chloride with morpholine in toluene, followed by reflux and absorption of HCl in NaOH solution.
Preparation via Reduction of Morpholine-2-carboxylic Acid Esters Using Alkali Metal Borohydride
A more recent and scalable method involves the reduction of morpholine-2-carboxylic acid or its esters using alkali metal borohydrides (e.g., sodium borohydride).
Process Details:
- Step 1: React morpholine-2-carboxylic acid or ester with alkali metal borohydride at controlled temperatures (20-40°C).
- Step 2: After completion, remove residual reagents by rotary evaporation.
- Step 3: Adjust pH to neutral or slightly basic (pH 7-8) using sodium hydroxide.
- Step 4: Extract the product with organic solvents such as dichloromethane.
- Step 5: Wash organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, concentrate under reduced pressure.
- Step 6: Purify by column chromatography.
- Yields: Reported yields range from 34.3% to 60.7%, depending on reaction conditions and scale.
- Characterization: Products confirmed by ^1H NMR and GC-MS analysis.
- Advantages: This method uses readily available and inexpensive starting materials, is suitable for large-scale synthesis, and achieves good yields with relatively straightforward purification.
Comparative Data Table of Preparation Methods
Notes on Conversion to Hydrochloride Salt
While the above methods focus on the synthesis of the morpholine-2-carboxylic acid or its esters, the hydrochloride salt is typically obtained by:
- Treating the free base or acid with hydrochloric acid in an appropriate solvent.
- Isolating the hydrochloride salt by crystallization or precipitation.
- Drying under controlled conditions to obtain a stable, pure hydrochloride salt.
This step is standard in amine chemistry and ensures enhanced stability and solubility properties of the final compound.
Summary of Research Findings
- The acyl halide and morpholine reaction remains a classical and efficient route for preparing morpholine carboxylic acid derivatives, enabling high yields and purity with optimized reaction conditions such as pre-heating and controlled addition.
- The borohydride reduction method offers a complementary approach, particularly useful for large-scale synthesis, utilizing inexpensive reagents and mild reaction conditions, although yields are somewhat moderate compared to the acyl halide method.
- Both methods require careful purification steps, typically involving extraction, washing, drying, and chromatographic isolation to achieve high purity products suitable for further conversion to hydrochloride salts.
- Analytical techniques such as ^1H NMR and GC-MS confirm the structural integrity and purity of the synthesized compounds.
Q & A
Q. What are the key considerations in synthesizing Morpholine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves ring-closure reactions of amino alcohols with carbonyl compounds under acidic conditions. For example, (2R,6R)-4,6-dimethylthis compound is synthesized via cyclization of pre-functionalized intermediates, with hydrochloric acid used to protonate the morpholine nitrogen. Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation.
- Catalysts : Acid catalysts (e.g., HCl, H₂SO₄) enhance ring closure efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side reactions like over-alkylation.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and salt formation (e.g., HCl protonation at the morpholine nitrogen) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typically required for research use).
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₅H₁₀ClNO₃: m/z 167.59) .
- X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., (R)-enantiomers) .
Advanced Research Questions
Q. How does the stereochemistry of this compound derivatives influence their biological activity and synthetic applications?
- Methodological Answer : Chiral centers (e.g., (R)-Morpholine-2-carboxylic acid hydrochloride) dictate binding affinity to biological targets. For example:
- Enantioselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry.
- Biological Screening : Compare enantiomers in receptor-binding assays (e.g., IC₅₀ values for enzyme inhibition). Computational docking studies (AutoDock, Schrödinger) predict stereochemical preferences .
Example: (R)-enantiomers show higher affinity for GABA receptors in preclinical models due to spatial compatibility with binding pockets .
Q. What strategies can resolve contradictions in reported biological activities of morpholine derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Approaches include:
- Structural Validation : Confirm compound identity via 2D NMR (COSY, HSQC) and elemental analysis.
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis : Compare datasets across publications to identify trends (e.g., amide derivatives vs. free amines in kinase inhibition) .
Example: Morpholine-2-carboxamide dihydrochloride’s activity varies due to differences in amide-group protonation states across studies .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates activation energies for substitution at the morpholine nitrogen (e.g., SN2 vs. SN1 pathways).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMSO vs. water).
Example: Substitution with alkyl halides proceeds via SN2 in polar aprotic solvents, predicted by transition-state modeling in Gaussian .
Q. What are the optimal conditions for synthesizing structural analogs of this compound with enhanced bioactivity?
- Methodological Answer : Modify substituents via:
- Ring Functionalization : Introduce methyl/phenyl groups at positions 4/6 using Friedel-Crafts alkylation .
- Amide Formation : React with acyl chlorides (e.g., 1-ethyl-3-methylpyrazole-4-carboxylic acid chloride) in anhydrous THF .
Example: 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride exhibits improved logP (2.8 vs. 1.5 parent) and CNS permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
